molecular formula C7H6N2O4 B1280025 2-Hydroxy-5-nitrobenzamide CAS No. 2912-78-9

2-Hydroxy-5-nitrobenzamide

Cat. No.: B1280025
CAS No.: 2912-78-9
M. Wt: 182.13 g/mol
InChI Key: SVIKHLOGVRDSGQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an amide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-5-nitrobenzamide involves the reaction of methyl 5-nitrosalicylate with ammonia water under nitrogen protection. The reaction is typically carried out at 50°C for 48 hours. After the reaction, the mixture is distilled under reduced pressure, and the residue is treated with hydrochloric acid and extracted with ethyl acetate. The product is then purified using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Condensation: The amide group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Condensation: Aldehydes or ketones, often under acidic or basic conditions.

Major Products:

    Reduction: 2-Amino-5-hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Condensation: Schiff bases or imines.

Scientific Research Applications

2-Hydroxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Hydroxy-5-nitrobenzaldehyde: Contains an aldehyde group instead of an amide group.

    2-Amino-5-nitrobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness: 2-Hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKHLOGVRDSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489369
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-78-9
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of hydrogen bonding in 2-hydroxy-5-nitrobenzamide?

A: this compound exhibits both intramolecular and intermolecular hydrogen bonding. [, ] An intramolecular O—H⋯O hydrogen bond forms a six-membered ring within the molecule. [] In the crystal structure, pairs of N—H⋯O hydrogen bonds link molecules together, forming inversion dimers. [] These hydrogen bonds contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. []

Q2: How does this compound affect photosynthetic electron transport?

A: this compound acts as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts. [] Its inhibitory potency (IC50 = 2.0 μmol/L) is comparable to the known PET inhibitor Diuron (IC50 = 1.9 μmol/L). [] The exact mechanism of action within the photosynthetic pathway is not fully elucidated in the provided research.

Q3: How does the structure of N-benzylsalicylamides, a class of compounds including this compound, influence their ability to inhibit photosynthetic electron transport?

A: Quantitative structure-activity relationship (QSAR) studies on a series of N-benzylsalicylamides, including this compound, have revealed key structural features influencing their PET inhibitory activity. [] Increased lipophilicity, as indicated by logP values or distributive parameters (π), correlates with enhanced inhibitory activity. [] Additionally, electron-withdrawing substituents on both the acyl and benzylamide fragments of the molecule contribute positively to the inhibitory potency. [] The electronic effects of substituents on the acyl fragment appear to have a more pronounced impact on activity than those on the benzylamide fragment. []

Q4: What computational methods have been used to study the vibrational spectrum of this compound?

A: Car-Parrinello molecular dynamics (CPMD) simulations have been employed to investigate the vibrational spectrum of this compound, particularly the O-H and N-H stretching modes sensitive to hydrogen bonding. [] This method allows for the simulation of both electronic and nuclear motions within the molecule. Researchers used various approaches to calculate the spectra, including harmonic approximation, analysis of the dipole moment function obtained from the CPMD simulation, and quantization of the proton motion in one and two dimensions. [] Two-dimensional quantization of the proton motion, applied to instantaneous snapshots of the molecular structure, provided the best qualitative agreement with experimental infrared spectra. [] This highlights the importance of considering anharmonic effects and the dynamic nature of hydrogen bonding in this system. []

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